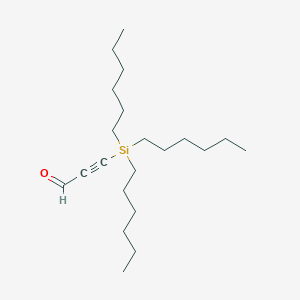
3-(Trihexylsilyl)prop-2-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trihexylsilyl)prop-2-ynal is a chemical compound with the molecular formula C21H40OSi. It is characterized by the presence of a trihexylsilyl group attached to a prop-2-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trihexylsilyl)prop-2-ynal typically involves the reaction of a suitable alkyne with a trihexylsilyl reagent. One common method involves the use of 3-bromo-1-(trihexylsilyl)prop-1-yne as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium selenide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trihexylsilyl)prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trihexylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-(Trihexylsilyl)prop-2-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-(Trihexylsilyl)prop-2-ynal involves its interaction with various molecular targets. The trihexylsilyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in chemical reactions. The pathways involved often include nucleophilic addition or substitution, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)prop-2-ynal: Similar in structure but with a trimethylsilyl group instead of a trihexylsilyl group.
3-(Triethylsilyl)prop-2-ynal: Contains a triethylsilyl group, offering different reactivity and properties.
3-(Triphenylsilyl)prop-2-ynal: Features a triphenylsilyl group, which can significantly alter its chemical behavior.
Uniqueness
3-(Trihexylsilyl)prop-2-ynal is unique due to the bulkiness and hydrophobic nature of the trihexylsilyl group. This can influence its solubility, reactivity, and interactions with other molecules, making it distinct from its smaller or more rigid counterparts .
Propriétés
Numéro CAS |
651038-78-7 |
|---|---|
Formule moléculaire |
C21H40OSi |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
3-trihexylsilylprop-2-ynal |
InChI |
InChI=1S/C21H40OSi/c1-4-7-10-13-18-23(21-16-17-22,19-14-11-8-5-2)20-15-12-9-6-3/h17H,4-15,18-20H2,1-3H3 |
Clé InChI |
DWLVLUKXNZYCKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCCCCC)(CCCCCC)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


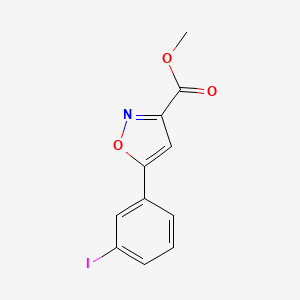
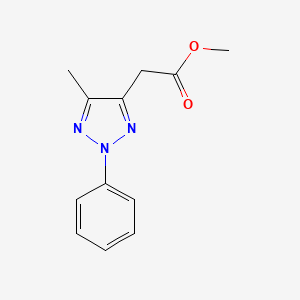
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)

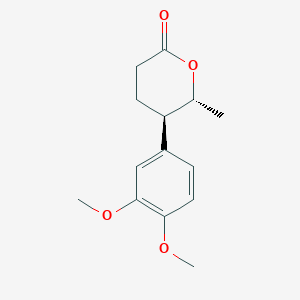
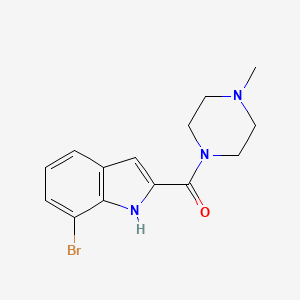
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)



![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)
